![molecular formula C11H16N2 B1471884 2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1555179-05-9](/img/structure/B1471884.png)

2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Overview

Description

“2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a chemical compound that can be used for pharmaceutical testing . It’s available for purchase from various suppliers .

Molecular Structure Analysis

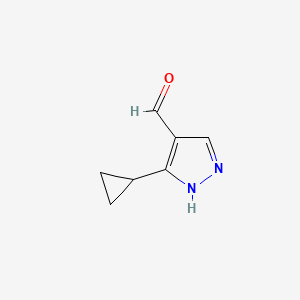

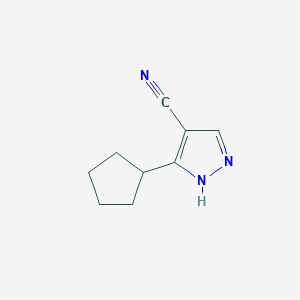

The molecular formula of this compound is C11H16N2 and it has a molecular weight of 176.26 g/mol .Other physical and chemical properties such as color and form are not specified .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including imidazo[1,2-a]pyridine variants, are recognized for their role as versatile synthetic intermediates and for their biological significance. These compounds are integral in organic synthesis, catalysis, and drug applications due to their ability to form metal complexes and serve as catalysts in asymmetric synthesis. Their importance in medicinal applications, including their potential in anticancer, antibacterial, and anti-inflammatory activities, has been highlighted in recent research (Li et al., 2019).

Medicinal Chemistry

Imidazo[1,2-a]pyridines are crucial scaffolds in medicinal chemistry, serving as a basis for the development of kinase inhibitors and various bioactive molecules. These compounds, including 2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine, are explored for their therapeutic applications, demonstrating the potential for enhanced pharmacokinetic profiles and efficacy in drug development (Garrido et al., 2021).

Antibacterial Research

The exploration of imidazo[1,2-a]pyridine-based derivatives for their potential against multi-drug resistant bacterial infections is an area of significant interest. These fused pyridines display a range of pharmacological activities, including antibacterial properties, making them promising candidates for novel antibiotic development. The focus on synthesizing imidazo[1,2-a]pyridine derivatives aims at addressing the critical challenge of antibacterial resistance through novel, potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).

Analytical Chemistry and Chemosensing

Pyridine derivatives, including those based on the imidazo[1,2-a]pyridine framework, are pivotal in analytical chemistry for chemosensing applications. Their structural versatility allows for the development of effective chemosensors, capable of detecting various species (anions, cations, and neutral molecules) across environmental, agricultural, and biological samples. The medicinal and chemosensing applications of these derivatives underscore their broad utility and the ongoing research efforts to harness their potential (Abu-Taweel et al., 2022).

Synthetic Biology

Research into developing unnatural base pairs for synthetic biology has leveraged the structural features of imidazo[1,2-a]pyridine derivatives. These studies aim to expand the genetic alphabet, enhancing the capabilities of synthetic biology by incorporating novel base pairs that offer enhanced shape complementarity, stacking ability, and hydrogen-bonding patterns. Such advancements could significantly impact the synthesis and function of synthetic DNA and RNA, opening new avenues for genetic engineering and biotechnology (Saito-Tarashima & Minakawa, 2018).

Mechanism of Action

Target of Action

“2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” belongs to the class of compounds known as imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Biochemical Pathways

Imidazopyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may affect multiple pathways .

properties

IUPAC Name |

2-cyclopropyl-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYREKTZBVOHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1471806.png)

![1-methyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471817.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)

![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)